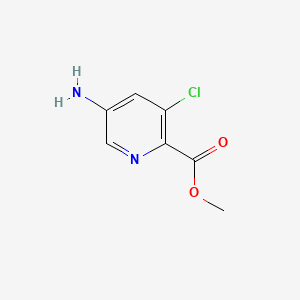

Methyl 5-amino-3-chloropyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-3-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZMKCGJVQACFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856540 | |

| Record name | Methyl 5-amino-3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256825-20-3 | |

| Record name | 2-Pyridinecarboxylic acid, 5-amino-3-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256825-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-amino-3-chloropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-amino-3-chloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 5-amino-3-chloropyridine-2-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document consolidates available data on its physical and chemical characteristics, offers insights into its synthesis and purification, and explores its potential role as a bioactive molecule, particularly in the context of kinase inhibition and signal transduction pathways.

Chemical Properties

This compound, in its hydrochloride salt form, is identified by the CAS number 1803612-15-8.[1][2][3] Its chemical structure combines a pyridine ring with amino, chloro, and methyl carboxylate functional groups, making it a versatile building block in organic synthesis.

Physical and Chemical Data

Table 1: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1803612-15-8 | [1][2][3] |

| Molecular Formula | C₇H₈Cl₂N₂O₂ | [2] |

| Molecular Weight | 223.06 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Spectral Data

Detailed spectral analyses are crucial for the structural elucidation and purity assessment of this compound. While specific spectra are proprietary to chemical suppliers, data such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) are generally available upon request from vendors.[1]

Synthesis and Purification

The synthesis of substituted pyridines is a well-established area of organic chemistry. While a specific, detailed protocol for this compound is not publicly available, a general multi-step synthesis can be proposed based on established methodologies for similar pyridine derivatives.[4] This would typically involve the construction of the substituted pyridine ring followed by functional group manipulations.

A plausible synthetic approach, adapted from the synthesis of related compounds, is illustrated below. This pathway is a hypothetical sequence and would require experimental optimization.

Caption: A potential multi-step synthesis for this compound.

Experimental Protocol: General Purification by Column Chromatography

Purification of the crude product is essential to obtain a high-purity sample for analysis and biological screening. Column chromatography is a standard and effective method for the purification of substituted picolinate esters.[5][6]

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Eluent system (e.g., a gradient of hexane and ethyl acetate)

-

Glass column

-

Collection tubes

Procedure:

-

Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add a small portion of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.[5]

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a glass column, ensuring a uniform and air-free bed.[6]

-

Sample Loading: Gently add the prepared sample slurry onto the top of the packed silica gel.[6]

-

Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it. Collect fractions of the eluate.[5]

-

Fraction Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridine scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active compounds.[7] The electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure for interacting with biological targets.

Potential as Kinase Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9][10][11][12] Small molecule inhibitors targeting kinases within this pathway are a major focus of cancer drug development. The structural features of this compound suggest its potential as a scaffold for the design of kinase inhibitors. The amino and chloro substituents on the pyridine ring can be modified to optimize binding to the ATP-binding pocket of various kinases.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a derivative of the title compound.

Biological Screening

To ascertain the biological activity of this compound, a series of in vitro assays would be necessary. A general workflow for the initial biological screening is outlined below.

Caption: A general workflow for the initial biological evaluation of the title compound.

Standard protocols for antibacterial and antifungal screening often involve broth microdilution or agar disk diffusion methods to determine the minimum inhibitory concentration (MIC) against various microbial strains.[7][13]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its substituted pyridine core is a key feature in many existing drugs, and its functional groups offer multiple points for chemical modification to enhance biological activity and selectivity. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and drug discovery, particularly in the realm of kinase inhibitors for cancer therapy.

References

- 1. 1803612-15-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. 1803612-15-8 | MFCD28397573 | this compound hydrochloride [aaronchem.com]

- 3. 1803612-15-8 | this compound hydrochloride - AiFChem [aifchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models | MDPI [mdpi.com]

- 11. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 13. asianpubs.org [asianpubs.org]

Technical Guide: Methyl 5-amino-3-chloropyridine-2-carboxylate

CAS Number: 1803612-15-8 (for hydrochloride salt)

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 5-amino-3-chloropyridine-2-carboxylate, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthetic pathway, and its potential applications as a versatile building block for the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is most commonly available as its hydrochloride salt. The properties of this salt are summarized in the table below. At present, a specific CAS number for the free base is not widely documented in publicly available databases.

| Property | Value | Source |

| IUPAC Name | This compound hydrochloride | |

| CAS Number | 1803612-15-8 | [1][2] |

| Molecular Formula | C₇H₈Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 223.06 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Note: Specific quantitative data such as melting point, solubility, and detailed spectral data are often lot-specific and can be found on the Certificate of Analysis (CoA) provided by the supplier.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis of this compound can be envisioned to proceed through the following key steps, starting from a readily available pyridine precursor:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Nitration of 2,3-Dichloropyridine

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Procedure:

-

To the flask, add concentrated sulfuric acid (5-10 molar equivalents relative to the starting material).

-

Cool the acid to 0-5 °C in an ice-salt bath.

-

Slowly add 2,3-dichloropyridine (1.0 eq.) to the stirred sulfuric acid, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.) in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2,3-dichloro-5-nitropyridine.

-

Step 2: Cyanation of 2,3-Dichloro-5-nitropyridine

-

Apparatus: A Schlenk flask or a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.

-

Procedure:

-

To the flask, add 2,3-dichloro-5-nitropyridine (1.0 eq.), a cyanide source (e.g., potassium cyanide or zinc cyanide), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) with a suitable ligand.

-

Add an anhydrous, degassed solvent such as DMF or dioxane.

-

Purge the flask with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture, and quench with a suitable aqueous solution.

-

Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain 3-chloro-2-cyano-5-nitropyridine.

-

Step 3: Hydrolysis of 3-Chloro-2-cyano-5-nitropyridine

-

Procedure: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

-

Acidic Hydrolysis: Reflux the nitrile in a mixture of concentrated sulfuric acid and water.

-

Basic Hydrolysis: Reflux the nitrile in an aqueous or alcoholic solution of a strong base like sodium hydroxide, followed by acidification.

-

-

The resulting 3-chloro-5-nitropicolinic acid can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration.

Step 4: Esterification of 3-Chloro-5-nitropicolinic acid

-

Procedure: The carboxylic acid is converted to its methyl ester. A common method is Fischer-Speier esterification.

-

Dissolve the carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the excess methanol in vacuo.

-

Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield Methyl 3-chloro-5-nitropicolinate.

-

Step 5: Reduction of the Nitro Group

-

Procedure: The nitro group is reduced to an amino group.

-

Dissolve Methyl 3-chloro-5-nitropicolinate in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalyst, typically palladium on activated carbon (Pd/C, 5-10 wt. %).

-

Carry out the hydrogenation using hydrogen gas (either from a balloon or a pressurized vessel) or a transfer hydrogenation reagent like ammonium formate.

-

Stir the mixture at room temperature until the reaction is complete.

-

Filter off the catalyst through a pad of celite and concentrate the filtrate in vacuo to obtain the crude product.

-

Purify by column chromatography or recrystallization to yield this compound. The hydrochloride salt can be prepared by treating a solution of the free base with ethereal HCl.

-

Applications in Drug Discovery and Development

Substituted pyridine scaffolds are privileged structures in medicinal chemistry due to their ability to form key interactions with biological targets. This compound serves as a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications.

-

As a Versatile Intermediate: The presence of multiple functional groups (amino, chloro, and methyl ester) at specific positions on the pyridine ring allows for a variety of chemical modifications. This makes it an attractive starting material for the synthesis of more complex molecules in drug discovery programs.

-

Potential as Kinase Inhibitors: Pyridine derivatives are known to be effective scaffolds for the development of kinase inhibitors. For instance, some nitropyridine derivatives have been investigated as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in signaling pathways that regulate cell growth and survival.

-

Antimicrobial and Anticancer Agents: The pyridine nucleus is a common feature in many compounds with demonstrated antimicrobial and anticancer activities. The functional groups on this compound can be modified to generate libraries of compounds for screening against various pathogens and cancer cell lines.

-

Agrochemicals: Similar to their applications in pharmaceuticals, substituted pyridines are also important intermediates in the synthesis of agrochemicals, including herbicides, insecticides, and fungicides.

Safety and Handling

While a specific safety data sheet for this compound hydrochloride is not widely available, data from structurally related aminopyridines and chloropyridines suggest that this compound should be handled with care.

-

General Hazards: Similar compounds are often classified as harmful if swallowed, and may cause skin and eye irritation.

-

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

Disclaimer: This technical guide is intended for informational purposes for research and development professionals. The information provided, particularly the experimental protocols, is based on established chemical principles and analogies to related compounds. Researchers should always consult relevant safety data sheets and perform their own risk assessments before handling this chemical or attempting any synthetic procedures. Experimental conditions may require optimization.

References

An In-depth Technical Guide to Methyl 5-amino-3-chloropyridine-2-carboxylate hydrochloride salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-3-chloropyridine-2-carboxylate hydrochloride salt (CAS No. 1803612-15-8) is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structural motifs, including a chlorinated pyridine ring, an amino group, and a carboxylate ester, make it a versatile building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with generalized experimental protocols, and a discussion of its potential applications based on the biological activity of structurally related molecules.

Chemical and Physical Properties

While extensive experimental data for this specific salt is not publicly available, the following table summarizes its basic properties and those of closely related analogs to provide a comparative context.

| Property | Value (for target compound) | Analog Compound | Analog Value |

| CAS Number | 1803612-15-8[1] | Methyl 3-amino-5-chloropyridine-2-carboxylate | 866775-11-3[2] |

| Molecular Formula | C₇H₈Cl₂N₂O₂[1] | C₇H₇ClN₂O₂ | 186.6 g/mol [2] |

| Molecular Weight | 223.06 g/mol [1] | ||

| Storage | Room temperature, sealed in a dry environment[1] |

Synthesis

Proposed Synthetic Pathway

A logical synthetic approach could start from a commercially available substituted pyridine, followed by a sequence of reactions such as nitration, chlorination, reduction of the nitro group to an amine, and finally esterification and salt formation. The following diagram illustrates a possible synthetic workflow.

Caption: A plausible synthetic route for the target compound.

Generalized Experimental Protocols

The following are generalized procedures for the key steps outlined in the proposed synthetic pathway. These are based on common organic chemistry transformations for pyridine derivatives.

Step 1: Nitration of a Pyridine Precursor

-

To a stirred solution of the pyridine precursor in concentrated sulfuric acid, cooled to 0-10 °C, a nitrating mixture (concentrated nitric acid in sulfuric acid) is added dropwise.

-

The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or LC-MS).

-

The mixture is then carefully poured onto crushed ice and neutralized with a base (e.g., NaOH or Na₂CO₃) to precipitate the nitropyridine product.

-

The product is collected by filtration, washed with water, and dried.

Step 2: Chlorination

-

The nitropyridine derivative is dissolved in a suitable solvent (e.g., chloroform or carbon tetrachloride).

-

A chlorinating agent, such as chlorine gas or sulfuryl chloride, is added, potentially with a radical initiator if a free-radical mechanism is desired.

-

The reaction is heated or irradiated with UV light to facilitate the reaction.

-

After completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography.

Step 3: Reduction of the Nitro Group

-

The chlorinated nitropyridine is dissolved in a solvent like ethanol or acetic acid.

-

A reducing agent, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), is used.

-

The reaction is stirred at room temperature or with gentle heating until the reduction is complete.

-

The reaction mixture is filtered to remove the catalyst or iron salts, and the solvent is evaporated. The product is then extracted and purified.

Step 4: Esterification of the Carboxylic Acid

-

The aminochloropyridine carboxylic acid is dissolved in methanol.

-

A catalytic amount of strong acid (e.g., sulfuric acid) is added.

-

The mixture is refluxed until the esterification is complete.

-

The solvent is removed, and the residue is neutralized and extracted to isolate the methyl ester.

Step 5: Formation of the Hydrochloride Salt

-

The purified this compound is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

-

A solution of hydrogen chloride in ether is added dropwise with stirring.

-

The hydrochloride salt precipitates out of the solution.

-

The solid is collected by filtration, washed with cold ether, and dried under vacuum.

Spectral Data

While specific spectral data for this compound hydrochloride is not available in the searched literature, the expected spectral characteristics can be predicted based on its structure.

3.1. Expected ¹H NMR Spectrum The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions relative to the electron-withdrawing (chloro, carboxylate) and electron-donating (amino) groups. The amine protons would likely appear as a broad singlet, and the methyl ester protons as a sharp singlet.

3.2. Expected ¹³C NMR Spectrum The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbons of the pyridine ring would resonate in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbonyl carbon of the ester would appear significantly downfield.

3.3. Expected FT-IR Spectrum The infrared spectrum would be characterized by absorption bands corresponding to the various functional groups present:

-

N-H stretching: Bands for the amino group, typically in the range of 3300-3500 cm⁻¹.

-

C=O stretching: A strong absorption for the ester carbonyl group, expected around 1700-1730 cm⁻¹.

-

C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

3.4. Expected Mass Spectrum The mass spectrum would show a molecular ion peak corresponding to the mass of the free base (C₇H₇ClN₂O₂). The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). Fragmentation patterns would likely involve the loss of the methoxy group from the ester or other characteristic cleavages of the pyridine ring.

Applications in Drug Development

Substituted pyridines are a class of privileged structures in medicinal chemistry due to their ability to form hydrogen bonds and engage in various interactions with biological targets.[3] While specific applications for this compound hydrochloride have not been detailed in the available literature, its structural features suggest its potential as a key intermediate in the synthesis of novel therapeutic agents.

The biological activity of related substituted aminopyridine derivatives has been explored in various contexts, including as inhibitors of enzymes and as modulators of cellular signaling pathways. For instance, various substituted pyridine derivatives have been investigated for their anticancer properties.[3] The presence of reactive sites on the molecule (the amino group and the ester) allows for further chemical modifications to generate libraries of compounds for screening against various biological targets.

Conclusion

This compound hydrochloride is a chemical entity with considerable potential as a building block in the development of new pharmaceuticals. While detailed experimental data and specific applications are not yet widely published, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and its likely utility in the field of drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Technical Guide: Structure Elucidation of Methyl 5-amino-3-chloropyridine-2-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the structure elucidation of Methyl 5-amino-3-chloropyridine-2-carboxylate. It outlines the key chemical identifiers, a proposed synthetic pathway, and detailed theoretical spectroscopic data expected from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide includes detailed experimental protocols for synthesis and characterization, presented with clear data tables and workflow visualizations to aid researchers in the identification and confirmation of this compound.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. The structural arrangement consists of a pyridine ring substituted with a methyl carboxylate group at position 2, a chlorine atom at position 3, and an amino group at position 5. This specific arrangement of functional groups dictates its chemical properties and spectroscopic signature.

Chemical Structure

Caption: 2D structure of this compound.

Chemical Properties

The following table summarizes key identifiers and computed properties for the molecule.

| Property | Value |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| IUPAC Name | This compound |

| CAS Number | 879477-19-1 (for the base) |

| Canonical SMILES | COC(=O)C1=C(C=C(C=N1)N)Cl |

| InChI Key | FLLCFMHDZNNYSM-UHFFFAOYSA-N |

Proposed Synthesis and Characterization Workflow

A plausible synthetic route involves the esterification of the corresponding carboxylic acid, which can be synthesized from commercially available precursors. The final product requires purification, typically by column chromatography or recrystallization, followed by comprehensive characterization to confirm its identity and purity.

Caption: General experimental workflow for synthesis and characterization.

Spectroscopic Data for Structure Elucidation

The confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. The following tables summarize the predicted data based on the compound's structure.

¹H NMR Spectroscopy Data (Predicted)

(Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.05 | d (J ≈ 2.5 Hz) | 1H | H-6 (Pyridine) |

| ~ 7.20 | d (J ≈ 2.5 Hz) | 1H | H-4 (Pyridine) |

| ~ 4.10 | br s | 2H | -NH₂ (Amino) |

| ~ 3.95 | s | 3H | -OCH₃ (Ester) |

¹³C NMR Spectroscopy Data (Predicted)

(Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 165.0 | C=O (Ester Carbonyl) |

| ~ 145.0 | C-5 (C-NH₂) |

| ~ 142.0 | C-6 |

| ~ 138.0 | C-2 (C-COOCH₃) |

| ~ 125.0 | C-4 |

| ~ 120.0 | C-3 (C-Cl) |

| ~ 52.5 | -OCH₃ (Ester Methyl) |

IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (asym/sym) | Amino (-NH₂) |

| 3100 - 3000 | C-H Stretch (aromatic) | Pyridine Ring |

| 2960 - 2850 | C-H Stretch (aliphatic) | Methyl (-CH₃) |

| 1730 - 1710 | C=O Stretch | Ester |

| 1620 - 1580 | N-H Bend | Amino (-NH₂) |

| 1580 - 1450 | C=C & C=N Stretch | Pyridine Ring |

| 1250 - 1100 | C-O Stretch | Ester |

| 800 - 700 | C-Cl Stretch | Chloro-aromatic |

Mass Spectrometry Data (Predicted)

| m/z Value | Assignment | Notes |

| 186.02 | [M]⁺ (Molecular Ion for ³⁵Cl) | The most abundant peak in the molecular ion cluster. |

| 188.02 | [M+2]⁺ (Molecular Ion for ³⁷Cl) | Expected intensity is ~32% of the [M]⁺ peak (natural abundance). |

| 155/157 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |

| 127/129 | [M - COOCH₃]⁺ | Loss of the entire methyl carboxylate group. |

Experimental Protocols

Proposed Synthesis Protocol

-

Reaction Setup: To a solution of 5-amino-3-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL/mmol), add concentrated sulfuric acid (0.2 eq) dropwise at 0 °C.

-

Reflux: Warm the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the solution by slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until pH 7-8 is reached.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient system.

Analytical Characterization Protocols

-

NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Mass Spectrometry: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer to confirm the molecular weight and fragmentation pattern.

-

IR Spectroscopy: Obtain the infrared spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Logical Diagram for Structure Confirmation

The process of confirming the final structure is a logical workflow where data from multiple independent analyses must converge.

Caption: Logical workflow for the confirmation of chemical structure.

Spectral Analysis of Methyl 5-amino-3-chloropyridine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for Methyl 5-amino-3-chloropyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive models and data from structurally analogous compounds to offer valuable insights for characterization and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. These predictions are based on established spectroscopic principles and data from similar chemical structures.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | d | 1H | H-6 |

| ~7.25 | d | 1H | H-4 |

| ~4.50 | br s | 2H | -NH₂ |

| ~3.90 | s | 3H | -OCH₃ |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The amino protons (-NH₂) are expected to show a broad singlet which can be exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~145 | C-5 |

| ~140 | C-6 |

| ~130 | C-2 |

| ~120 | C-4 |

| ~115 | C-3 |

| ~52 | -OCH₃ |

Table 3: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray (ESI+)

| m/z (Da) | Relative Intensity | Assignment |

| 187.02 | High | [M+H]⁺ (³⁵Cl isotope) |

| 189.02 | Medium | [M+H]⁺ (³⁷Cl isotope) |

| 156.03 | Medium | [M+H - OCH₃]⁺ |

| 128.04 | Medium | [M+H - COOCH₃]⁺ |

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 3050 - 3000 | Weak | C-H stretch (aromatic) |

| 2950 - 2850 | Weak | C-H stretch (aliphatic, -OCH₃) |

| 1720 - 1700 | Strong | C=O stretch (ester) |

| 1620 - 1580 | Strong | C=C stretch (aromatic ring) & N-H bend |

| 1300 - 1200 | Strong | C-O stretch (ester) |

| 850 - 750 | Strong | C-Cl stretch |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 3-4 s.

-

Relaxation Delay: 2 s.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 s.

-

Relaxation Delay: 2 s.

-

Number of Scans: 1024.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Baseline correction should also be performed.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile. Further dilute this solution to approximately 10 µg/mL with the same solvent.[1]

-

Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

ESI-MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV.

-

Nebulizer Pressure: 30 psi.

-

Drying Gas Flow: 8 L/min.

-

Drying Gas Temperature: 300 °C.

-

Mass Range: m/z 50-500.

-

-

Data Acquisition: Acquire the mass spectrum in full scan mode. For structural elucidation, tandem MS (MS/MS) can be performed by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[2]

-

Instrumentation: Utilize an FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

ATR-FTIR Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Data Acquisition: Record the background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum. The final spectrum is presented in terms of absorbance or transmittance.

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: General workflow for spectral analysis.

References

Technical Guide: Solubility Profile of Methyl 5-amino-3-chloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of Methyl 5-amino-3-chloropyridine-2-carboxylate (CAS No. 141496-23-9). Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a qualitative assessment of its expected solubility based on its chemical structure. Furthermore, it offers a detailed, generalized experimental protocol for determining the solubility of a solid compound such as this, which can be adapted by researchers. A visual workflow of this protocol is also provided.

Introduction to this compound

This compound is a substituted pyridine derivative. Pyridine and its derivatives are common structural motifs in pharmaceuticals and agrochemicals. Understanding the solubility of such compounds is critical for their development, as it influences bioavailability, formulation, and routes of administration.

Compound Properties:

| Property | Value |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

Predicted Solubility Profile

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially contributing to solubility in protic solvents.

-

Amino Group (-NH₂): The amino group can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar protic solvents like water and alcohols.

-

Chloro Group (-Cl): The chloro group is electron-withdrawing and adds to the lipophilicity of the molecule, which may favor solubility in non-polar organic solvents.

-

Methyl Ester Group (-COOCH₃): The ester group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

Overall Expectation:

Based on this structure, this compound is expected to have low solubility in water due to the aromatic ring and the chloro substituent. Its solubility is likely to be higher in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), and potentially lower in non-polar solvents like hexane and toluene.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound using the shake-flask method, which is a common and reliable technique.

Objective: To determine the equilibrium solubility of the compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vials at a specific speed and temperature to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the solubility of the compound in each solvent by back-calculating from the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Diagram of Experimental Workflow:

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

While specific quantitative data on the solubility of this compound is not currently available in public literature, its chemical structure suggests limited aqueous solubility and better solubility in polar organic solvents. For researchers and drug development professionals, direct experimental determination of its solubility is recommended. The provided generalized shake-flask protocol and workflow offer a robust starting point for such investigations, which are essential for the further development of this compound.

An In-depth Technical Guide to the Material Safety of Methyl 5-amino-3-chloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Methyl 5-amino-3-chloropyridine-2-carboxylate, a chemical intermediate of interest in pharmaceutical and agrochemical research. The information is compiled from available safety data sheets and is intended to inform safe handling, storage, and disposal practices.

Physicochemical and Hazard Identification

This compound is a solid substance with specific handling requirements due to its toxicity and corrosivity. The following tables summarize its key physicochemical properties and hazard classifications.

Physicochemical Data

| Property | Value | Reference |

| Melting Point/Range | 54 - 58 °C (129 - 136 °F) | [1] |

| Boiling Point/Range | 204 - 210 °C (399 - 410 °F) | [1] |

| CAS Number (Hydrochloride Salt) | 1803612-15-8 |

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion | Category 1A | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage |

| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life |

| Chronic Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Data sourced from Sigma-Aldrich Safety Data Sheet.[1]

Experimental Protocols for Safety Assessment

While specific experimental reports for this compound are not publicly available, the hazard classifications listed above are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed descriptions of the likely methodologies used.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.

-

Principle : A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this first step determines the next dosing level. This continues until the dose causing mortality or evident toxicity is identified.

-

Animal Model : Typically, rats or mice of a single sex are used.

-

Procedure :

-

Animals are fasted prior to dosing.

-

The test substance is administered orally in a single dose via gavage.

-

A starting dose (e.g., 300 mg/kg) is chosen based on available information.

-

Three animals are used in the first step. The outcome (mortality or survival) determines the next dose level (higher or lower).

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

-

Endpoint : The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

Acute Dermal Toxicity (OECD Guideline 402: Acute Dermal Toxicity)

This test assesses the potential for a substance to cause toxicity through skin contact.

-

Principle : The substance is applied to the skin of a small number of animals in a stepwise manner at fixed doses.

-

Animal Model : Adult rats, rabbits, or guinea pigs are typically used.

-

Procedure :

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of at least 10% of the body surface.

-

The treated area is covered with a porous gauze dressing for a 24-hour exposure period.

-

Animals are observed for signs of toxicity and mortality for 14 days.

-

-

Endpoint : The results are used to classify the substance for acute dermal toxicity according to GHS criteria.

Skin Corrosion/Irritation (OECD Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis Test)

This in vitro method determines the potential of a substance to cause skin corrosion.

-

Principle : The test substance is applied to a three-dimensional reconstructed human epidermis (RhE) model. Corrosive substances are identified by their ability to cause a decrease in cell viability below defined thresholds.

-

Test System : A commercially available RhE model that mimics the biochemical and physiological properties of the human epidermis.

-

Procedure :

-

The test substance is applied topically to the surface of the RhE tissue.

-

The tissue is exposed to the substance for specific time points (e.g., 3 minutes and 1 hour).

-

After exposure, the tissue is rinsed, and cell viability is determined using a colorimetric assay (e.g., MTT assay).

-

-

Endpoint : A substance is classified as corrosive if the cell viability falls below a certain percentage threshold at a specified time point.

Serious Eye Damage/Irritation (OECD Guideline 437: Bovine Corneal Opacity and Permeability Test Method)

This in vitro test evaluates the potential of a substance to cause serious eye damage.

-

Principle : Freshly isolated bovine corneas are exposed to the test substance, and the resulting damage is quantified by measuring changes in corneal opacity and permeability to a fluorescent dye.

-

Test System : Bovine corneas obtained from abattoirs.

-

Procedure :

-

The test substance is applied to the epithelial surface of the cornea.

-

After a defined exposure period, the substance is washed off.

-

Corneal opacity is measured using an opacitometer.

-

Corneal permeability is assessed by measuring the amount of sodium fluorescein that passes through the cornea.

-

-

Endpoint : An in vitro irritancy score is calculated based on the opacity and permeability values to classify the substance's potential for causing serious eye damage.

Aquatic Toxicity (OECD Guideline 203: Fish, Acute Toxicity Test)

This test is used to determine the acute lethal toxicity of a substance to fish.

-

Principle : Fish are exposed to the test substance in a static or semi-static system for 96 hours.

-

Test Organism : Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

-

Procedure :

-

Fish are exposed to a range of concentrations of the test substance.

-

Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

-

Endpoint : The primary endpoint is the LC50 (the concentration that is lethal to 50% of the test fish) at 96 hours. This data is used to classify the substance for its acute hazard to the aquatic environment.

Safety and Handling Workflow

The following diagram illustrates a logical workflow for the assessment and management of risks associated with handling this compound.

Signaling Pathways and Toxicological Mechanisms

Currently, there is no publicly available information on the specific signaling pathways or molecular mechanisms through which this compound exerts its toxic effects. The corrosive nature of the compound suggests that it likely causes direct chemical injury to tissues upon contact. The systemic toxicity observed upon oral and dermal exposure indicates absorption and distribution within the body, but the specific target organs and mechanisms of action have not been elucidated in the available literature.

Conclusion

This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed or in contact with the skin, and it can cause severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment, to minimize exposure and mitigate risks. Further research is needed to determine the specific toxicological mechanisms of this compound.

References

Technical Guide: Stability and Storage of Methyl 5-Amino-3-Chloropyridine-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 5-amino-3-chloropyridine-2-carboxylate. The information herein is curated to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound throughout its lifecycle in a research and development setting.

Compound Overview

This compound is a substituted aminopyridine derivative. Due to its chemical structure, which includes an amino group and a chlorine substituent on the pyridine ring, as well as a methyl ester, the compound is susceptible to degradation under certain environmental conditions. Understanding and controlling these conditions are paramount for maintaining its purity and reactivity in experimental settings.

Recommended Storage Conditions

Proper storage is critical to prevent the degradation of this compound. The following table summarizes the recommended storage conditions based on available product information.

| Parameter | Recommended Condition | Source |

| Temperature | 4°C (Refrigerated) | [1] |

| Light | Protect from light | [1] |

| Atmosphere | Store under an inert atmosphere is recommended | |

| Security | Store locked up |

Stability Profile

Direct quantitative stability data for this compound is not extensively available in the public domain. However, studies on structurally related aminopyridine compounds, such as 4-aminopyridine and 3,4-diaminopyridine, provide valuable insights into the potential stability profile. These compounds exhibit excellent chemical stability when stored under appropriate conditions.

The following table summarizes the stability data for related aminopyridine compounds, which can serve as a reference for designing stability studies for this compound.

| Compound | Formulation | Storage Conditions | Duration | Remaining Compound (%) |

| 4-Aminopyridine | 5 mg oral capsules | 4°C, protected from light | 6 months | >95% |

| 4-Aminopyridine | 5 mg oral capsules | 22°C to 24°C, protected from light | 6 months | >95% |

| 4-Aminopyridine | 5 mg oral capsules | 37°C, protected from light | 1 month | >95% |

| 3,4-Diaminopyridine | 5 mg oral capsules | 4°C, protected from light | 6 months | >95% |

| 3,4-Diaminopyridine | 5 mg oral capsules | 22°C to 24°C, protected from light | 6 months | >95% |

| 3,4-Diaminopyridine | 5 mg oral capsules | 37°C, protected from light | 1 month | >95% |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in available literature, related aminopyridines are known to be susceptible to oxidation and hydrolysis. The amino group on the pyridine ring can be a site for oxidative degradation. The ester functional group may be prone to hydrolysis, particularly under non-neutral pH conditions. Under fire conditions, hazardous decomposition products may be formed.[1]

Experimental Protocols for Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for assessing the chemical stability of this compound. The following is a generalized protocol adapted from studies on related aminopyridine compounds that can serve as a starting point for method development.

Visual Inspection

Monthly, a visual inspection of the compound in its storage container should be performed to identify any observable changes in physical appearance, such as color or texture.

HPLC Method for Stability Testing

A reverse-phase HPLC method with UV detection is suitable for quantifying the parent compound and detecting potential degradation products.

5.2.1. Chromatographic Conditions (Example)

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution profile would need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

5.2.2. Sample Preparation

-

Accurately weigh a known amount of this compound.

-

Dissolve the compound in a suitable solvent (e.g., the mobile phase or a compatible diluent like methanol or acetonitrile) to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

5.2.3. Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting the compound to various stress conditions to intentionally induce degradation.

-

Acid Hydrolysis: Reflux in 0.1 N HCl.

-

Base Hydrolysis: Reflux in 0.1 N NaOH.

-

Oxidative Degradation: Treat with 3% hydrogen peroxide.

-

Thermal Degradation: Heat the solid compound at a high temperature (e.g., 60-80°C).

-

Photolytic Degradation: Expose the compound to UV light.

The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.

Visualizations

Logical Workflow for Storage and Handling

The following diagram illustrates a logical workflow for the proper storage and handling of this compound to ensure its stability.

Caption: Workflow for proper storage and handling of the compound.

Experimental Workflow for Stability Assessment

The following diagram outlines the experimental workflow for assessing the stability of this compound.

Caption: Experimental workflow for stability assessment.

References

The Pivotal Role of Methyl 5-amino-3-chloropyridine-2-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of pharmaceuticals. Among these, Methyl 5-amino-3-chloropyridine-2-carboxylate stands out as a critical synthetic intermediate. Its unique arrangement of functional groups—an amine, a chloro substituent, and a methyl ester—offers a versatile platform for molecular elaboration, enabling the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and significant applications of this compound, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required to leverage this important building block in their drug discovery endeavors.

Chemical Properties and Spectroscopic Data

This compound is a polysubstituted pyridine derivative. The presence of both electron-donating (amino) and electron-withdrawing (chloro, methyl carboxylate) groups on the pyridine ring influences its reactivity, making it a valuable synthon for a variety of chemical transformations.

| Property | Value |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| CAS Number | 866775-11-3 (Isomer) |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in methanol, DMF, and other polar organic solvents. |

Note: Data for the hydrochloride salt (CAS 1803612-15-8) is also available.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is a representative pathway, adapted from established methodologies for the synthesis of substituted pyridines.

Synthetic Scheme Overview

Caption: A plausible multi-step synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Chlorination of 2-Amino-5-chloropyridine

-

Materials: 2-Amino-5-chloropyridine, N-Chlorosuccinimide (NCS), Dimethylformamide (DMF), Methanol.

-

Procedure: In a round-bottom flask, dissolve 2-amino-5-chloropyridine in a 1.5:1 mixture of DMF and methanol. Cool the solution to 0°C with an ice bath. Slowly add N-chlorosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 5°C. Stir the reaction mixture at 0°C for 8-10 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-3,5-dichloropyridine.[1]

Step 2: Sandmeyer-type Reaction for Nitration

-

Materials: 2-Amino-3,5-dichloropyridine, Sodium nitrite (NaNO₂), Concentrated sulfuric acid (H₂SO₄).

-

Procedure: To a flask containing concentrated sulfuric acid, cool to 0°C and slowly add 2-amino-3,5-dichloropyridine. In a separate flask, prepare a solution of sodium nitrite in concentrated sulfuric acid. Add the nitrite solution dropwise to the pyridine solution, keeping the temperature below 10°C. After the addition is complete, stir the mixture for an additional 2 hours at room temperature. Carefully pour the reaction mixture onto crushed ice and extract the resulting 3,5-dichloro-2-nitropyridine with a suitable organic solvent.

Step 3: Cyanation

-

Materials: 3,5-Dichloro-2-nitropyridine, Copper(I) cyanide (CuCN), DMF.

-

Procedure: In a flask equipped with a reflux condenser, combine 3,5-dichloro-2-nitropyridine and copper(I) cyanide in DMF. Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC. After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Extract the product, 3-chloro-5-cyano-2-nitropyridine, with an organic solvent.

Step 4: Hydrolysis of the Nitrile

-

Materials: 3-Chloro-5-cyano-2-nitropyridine, Concentrated sulfuric acid, Water.

-

Procedure: Add 3-chloro-5-cyano-2-nitropyridine to a mixture of concentrated sulfuric acid and water. Heat the mixture to reflux for 4-6 hours. Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product, 3-chloro-5-nitroisonicotinic acid. Filter and dry the solid.

Step 5: Esterification

-

Materials: 3-Chloro-5-nitroisonicotinic acid, Methanol (MeOH), Concentrated sulfuric acid.

-

Procedure: Suspend 3-chloro-5-nitroisonicotinic acid in methanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 6-8 hours. After cooling, remove the excess methanol under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product, Methyl 3-chloro-5-nitroisonicotinate, with an organic solvent.

Step 6: Reduction of the Nitro Group

-

Materials: Methyl 3-chloro-5-nitroisonicotinate, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.

-

Procedure: In a round-bottom flask, suspend Methyl 3-chloro-5-nitroisonicotinate in a mixture of ethanol and water. Add iron powder and ammonium chloride. Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC. After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Concentrate the filtrate and extract the final product, This compound , with an organic solvent. Purify by column chromatography if necessary.

Summary of Synthetic Steps and Conditions

| Step | Reaction Type | Starting Material | Key Reagents | Product | Representative Yield (%) |

| 1 | Electrophilic Chlorination | 2-Amino-5-chloropyridine | NCS, DMF/MeOH | 2-Amino-3,5-dichloropyridine | 75-85 |

| 2 | Sandmeyer-type Nitration | 2-Amino-3,5-dichloropyridine | NaNO₂, H₂SO₄ | 3,5-Dichloro-2-nitropyridine | 60-70 |

| 3 | Nucleophilic Cyanation | 3,5-Dichloro-2-nitropyridine | CuCN, DMF | 3-Chloro-5-cyano-2-nitropyridine | 70-80 |

| 4 | Nitrile Hydrolysis | 3-Chloro-5-cyano-2-nitropyridine | H₂SO₄, H₂O | 3-Chloro-5-nitroisonicotinic acid | 85-95 |

| 5 | Fischer Esterification | 3-Chloro-5-nitroisonicotinic acid | MeOH, H₂SO₄ | Methyl 3-chloro-5-nitroisonicotinate | 80-90 |

| 6 | Nitro Reduction | Methyl 3-chloro-5-nitroisonicotinate | Fe, NH₄Cl | This compound | 85-95 |

Role as a Synthetic Intermediate in Drug Discovery

This compound is a highly valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of oncology. The distinct functional groups on the pyridine ring allow for sequential and regioselective modifications, making it an ideal scaffold for building drug candidates.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of targeted therapies. Substituted aminopyridines are common core structures in many kinase inhibitors.

The amino group of this compound can serve as a key anchor point for building the pharmacophore responsible for binding to the kinase active site. The chloro and methyl ester groups provide handles for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity. The chloro group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions.

A prominent example of a drug class where such intermediates are crucial is the development of KRAS inhibitors. Sotorasib (AMG-510) is a first-in-class inhibitor of the KRAS G12C mutant protein, which is a driver in a significant portion of non-small cell lung cancers.[2][3][4] While the exact synthesis of Sotorasib may utilize a different specific intermediate, the core structure of the drug features a substituted pyridopyrimidine, highlighting the importance of functionalized pyridine building blocks like this compound in accessing such complex molecular architectures.

Caption: General schematic illustrating the use of the title compound in the synthesis of kinase inhibitors.

Conclusion

This compound is a strategically important synthetic intermediate with significant applications in drug discovery and development. Its versatile chemical nature allows for the efficient construction of complex molecular scaffolds, particularly those found in targeted therapies like kinase inhibitors. The synthetic pathways and experimental protocols detailed in this guide provide a solid foundation for researchers to utilize this valuable building block in the quest for novel and more effective medicines. As the demand for targeted and personalized therapies continues to grow, the importance of key intermediates like this compound in the pharmaceutical industry is set to increase.

References

- 1. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]

- 2. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sotorasib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Therapy Detail [ckb.genomenon.com]

Methyl 5-amino-3-chloropyridine-2-carboxylate: A Core Scaffold for Novel Compound Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 5-amino-3-chloropyridine-2-carboxylate is a substituted pyridine derivative that has garnered interest as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an amino group, a chloro substituent, and a methyl ester, provides multiple reaction sites for chemical modification. This allows for the construction of complex heterocyclic systems and the exploration of diverse chemical space in the pursuit of novel compounds with desired biological activities or material properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of this key intermediate, with a focus on its role in the development of new chemical entities.

The strategic placement of the reactive groups on the pyridine ring makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening. The amino group can be readily acylated, alkylated, or used in cyclization reactions, while the chloro group can be displaced via nucleophilic aromatic substitution. The ester functionality offers a handle for hydrolysis, amidation, or reduction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 866775-11-3 | [1] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.6 g/mol | [1] |

| Purity | ≥97% | [1] |

| Form | Solid | [2] |

A related compound, this compound hydrochloride, is also commercially available.[3]

| Property | Value | Reference |

| CAS Number | 1803612-15-8 | [3] |

Synthesis of this compound

A viable synthetic pathway for this compound can be adapted from established methodologies for analogous substituted pyridines, such as Methyl 5-amino-3-methylpicolinate.[4] The synthesis is a multi-step process commencing from a commercially available substituted pyridine. The general workflow involves nitration, cyanation, hydrolysis, esterification, and a final reduction of the nitro group.[4]

Caption: Multi-step synthesis of the target compound.

Table 2: Summary of Synthesis Steps and Conditions (Adapted from a similar synthesis)

| Step | Reaction | Reagents | Typical Yield | Reference |

| 1 | Nitration | HNO₃, H₂SO₄ | 85-95% | [4] |

| 2 | Cyanation | K₄[Fe(CN)₆], Pd(OAc)₂ | 70-90% | [4] |

| 3 | Hydrolysis | NaOH (aq), then HCl (aq) | 90-98% | [4] |

| 4 | Esterification | CH₃OH, H₂SO₄ | 85-95% | [4] |

| 5 | Reduction | H₂, Pd/C | >95% | [4] |

Applications in Novel Compound Synthesis

The trifunctional nature of this compound makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds, particularly those with potential pharmaceutical applications.

Example 1: Synthesis of Novel Antitubercular Agents

A series of novel diamino phenyl chloropicolinate carboxamides, ureas, and thioureas were synthesized and evaluated for their antimycobacterial activity.[5] The key starting material for these syntheses was methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, a derivative of the title compound. The synthesis involved coupling this precursor with various acid chlorides, ureas, and thioureas.[5]

Caption: Workflow for synthesizing novel antitubercular agents.

Several of the synthesized compounds exhibited promising minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis with low cytotoxicity.[5] Molecular docking studies suggested that these compounds may act as inhibitors of the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall.[5]

References

- 1. calpaclab.com [calpaclab.com]

- 2. Methyl 5-aminopyridine-3-carboxylate 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1803612-15-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-amino-3-chloropyridine-2-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-amino-3-chloropyridine-2-carboxylate is a substituted pyridine derivative of significant interest in the field of medicinal chemistry. Its structural framework, featuring an aminopyridine core appended with a chloro and a methyl carboxylate group, positions it as a valuable scaffold for the synthesis of novel therapeutic agents. While extensive research on this specific molecule is not widely available in public literature, its close relationship to a class of biologically active compounds suggests its potential as a key building block in drug discovery. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route with detailed experimental protocols, and an exploration of its potential applications based on the activities of structurally analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The hydrochloride salt of this compound is commercially available, facilitating its use in research and development.

| Property | Value | Source |

| Chemical Formula | C₇H₇ClN₂O₂ | Inferred from structure |

| Molecular Weight | 186.60 g/mol | Inferred from structure |

| CAS Number | 1803612-15-8 (hydrochloride salt) | [1] |

| Appearance | Likely a solid | General property of similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | General property of similar compounds |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed multi-step synthesis for this compound is outlined below. Each step is detailed with appropriate reagents and conditions, drawing from established protocols for analogous pyridine derivatives.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Proposed)

The following are detailed, yet proposed, experimental protocols for each step of the synthesis. These are based on established procedures for similar chemical transformations.

Step 1: Nitration of 2,3-Dichloropyridine

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Procedure:

-

To the flask, add concentrated sulfuric acid (5-10 molar equivalents relative to the starting material).

-

Cool the acid to 0-5 °C in an ice-salt bath.

-

Slowly add 2,3-dichloropyridine (1.0 eq.) to the stirred sulfuric acid, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.) in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

-